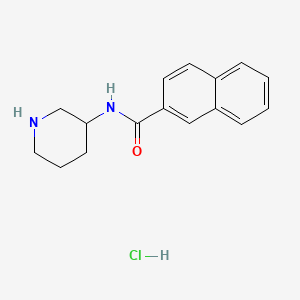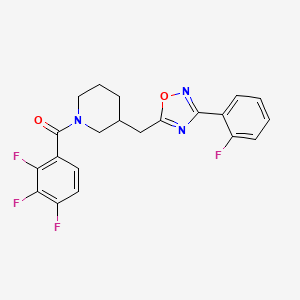![molecular formula C18H14FN3O2 B2667520 4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide CAS No. 1375270-94-2](/img/structure/B2667520.png)
4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H14FN3O2. The exact structure would require more specific data such as a crystallographic study or NMR data, which is not available in the retrieved data.Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.327. More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
Radiopharmaceutical Applications :
- The compound has been used in the radiosynthesis of ligands for serotonin-5HT2 receptors, showing potential as a tracer for γ-emission tomography. One such study involved the radioiodination of a similar compound, demonstrating high affinity and selectivity for 5HT2-receptors in vitro and preferential retention in the rat brain, enriched in 5HT2 receptors (Mertens et al., 1994).
Material Science and Crystallography :
- Research into the crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides has been conducted, which is essential for understanding molecular interactions and properties. Such studies help in designing materials with specific characteristics (Suchetan et al., 2016).
Antimicrobial Research :
- Compounds bearing a fluorine atom in the benzoyl group have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that the presence of a fluorine atom enhances antimicrobial activity against various bacteria and fungi (Desai et al., 2013).
Photocatalytic Applications :
- The use of similar compounds in photocatalytic degradation has been explored. For instance, the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports showed enhanced mineralization rates and reduced concentration of toxic intermediates (Torimoto et al., 1996).
Chemical Synthesis and Modification :
- Studies have investigated the synthesis and modification of benzamide derivatives for various applications, such as in designing muscle relaxants and anti-inflammatory drugs. For example, research on Indanylidenes led to the discovery of a potent muscle relaxant with anti-inflammatory and analgesic activity (Musso et al., 2003).
Pharmacological Research :
- The compound has been studied for its inhibitory effects on enzymes like dihydroorotate dehydrogenase, which is significant for understanding its potential therapeutic applications in conditions like rheumatoid arthritis (Knecht & Löffler, 1998).
Polymer Science :
- The synthesis and characterization of new polyamides and polyimides containing difluorobenzamide units for improved thermal and mechanical properties have been a focus of research in polymer science (Liaw et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-[[2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-11-2-4-12(5-3-11)8-13(10-20)18(24)22-14-6-7-15(17(21)23)16(19)9-14/h2-9H,1H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCSVSGYLJYQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)


![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)
![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)



![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)